molecular formula C14H10BrN3O2S B3729674 5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one

5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one

Cat. No.: B3729674
M. Wt: 364.22 g/mol
InChI Key: PWCKAEBMYAXBCY-UHFFFAOYSA-N
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Description

5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the indole nucleus .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one stands out due to its combination of the indole and thiazole rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-2-5-18-13(20)11(21-14(18)16)10-8-6-7(15)3-4-9(8)17-12(10)19/h2-4,6,16,20H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCKAEBMYAXBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(SC1=N)C2=C3C=C(C=CC3=NC2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one
Reactant of Route 3
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one
Reactant of Route 5
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one
Reactant of Route 6
5-Bromo-3-(4-hydroxy-2-imino-3-prop-2-enyl-1,3-thiazol-5-yl)indol-2-one

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